molecular formula C16H18N2O3 B14183734 N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide CAS No. 919997-31-2

N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide

Cat. No.: B14183734
CAS No.: 919997-31-2
M. Wt: 286.33 g/mol
InChI Key: UGMDNELSGGXQKO-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide is an organic compound belonging to the class of diphenylethers. These compounds are characterized by the presence of two benzene rings linked through an ether group. The compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide typically involves the reaction of 3-phenoxybenzylamine with beta-alanine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenoxycinnamyl)acetohydroxamic acid
  • (2R)-2-Amino-3,3,3-trifluoro-N-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide

Uniqueness

N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a hydroxyl group and a phenoxyphenyl moiety allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

CAS No.

919997-31-2

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-hydroxy-3-[(3-phenoxyphenyl)methylamino]propanamide

InChI

InChI=1S/C16H18N2O3/c19-16(18-20)9-10-17-12-13-5-4-8-15(11-13)21-14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19)

InChI Key

UGMDNELSGGXQKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCCC(=O)NO

Origin of Product

United States

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